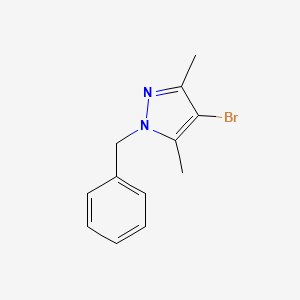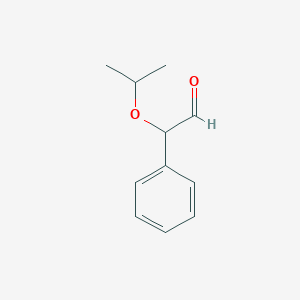
2-Phenyl-2-(propan-2-yloxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde, it’s worth noting that compounds with similar structures can be synthesized through the Grignard reaction . For instance, 2-Phenyl-2-propanol can be synthesized through a Grignard reaction between phenylmagnesium bromide and acetone .Applications De Recherche Scientifique
Enzyme Engineering for Efficient Substrate Conversion
Research on Phenylacetaldehyde reductase (PAR) demonstrates its utility in converting various aryl ketones and alkanones to chiral alcohols, with 2-propanol acting as both a substrate solvent and a hydrogen donor. Engineering efforts have successfully adapted PAR for high-concentration substrate conversion with concentrated 2-propanol, underscoring its industrial potential (Makino et al., 2005).
Liquid Crystal Materials
The compound's derivatives, such as 2-(p-substituted phenyl)-5-alkyl-1,3-oxathianes, have been synthesized and studied for their mesomorphic behaviors, contributing to the development of new liquid crystal compounds. These studies reveal the influence of molecular structure on liquid crystal phase behaviors, providing insights into material design for displays and optical devices (Haramoto & Kamogawa, 1985).
Azulene Derivatives Synthesis
Investigations into the synthesis of azulene derivatives through the ring closure of β-Cycloheptatrienyl-substituted carbonyl compounds demonstrate the compound's role in generating complex polycyclic structures. This work highlights its importance in synthesizing compounds with potential applications in organic electronics and photonics (Watanabe & Soma, 1971).
[3+3] Annulation Reactions
Research on the use of 3-phenylthio-2-(trimethylsilymethyl)propene showcases the compound's utility in [3+3] annulation reactions, facilitating the preparation of methylenecyclohexanes. This application underscores its role in constructing complex cyclic structures, pivotal in synthesizing natural products and pharmaceuticals (Ward & Kaller, 1991).
Enzymatic Acylation and Stereoselective Oxidation
The compound's derivatives have been employed in enzymatic acylation, offering a sustainable approach to synthesizing acetates with high regioselectivity and yield. Additionally, its role in the stereoselective oxidation of vicinal diols into chiral α-hydroxy aldehydes highlights its contribution to producing valuable building blocks for drug synthesis (Koszelewski et al., 2021; Blikstad et al., 2013).
Chalcone Derivatives and Asymmetric Synthesis
The synthesis of chalcone derivatives and their application in asymmetric synthesis illustrate the compound's versatility in organic synthesis. These studies contribute to the development of methodologies for creating compounds with specific stereochemical configurations, essential for the pharmaceutical industry (Salian et al., 2018; Ruano et al., 2006).
Pyrazolines Synthesis and Cyclic Acetals Condensation
The preparation of hydroxy pyrazolines and the condensation of glycerol with aldehydes to cyclic acetals demonstrate the compound's utility in synthesizing novel organic structures. These applications highlight its role in creating bioactive molecules and potential platform chemicals from renewable resources (Parveen et al., 2008; Deutsch et al., 2007).
Protective Functional Group Techniques
Studies on sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for the protection of aromatic carbonyl compounds and alcohols demonstrate innovative approaches to protecting functional groups in organic synthesis. This research underscores the importance of developing new methods to prevent unwanted reactions during complex synthetic sequences (Khaef et al., 2020).
Propriétés
IUPAC Name |
2-phenyl-2-propan-2-yloxyacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCSYIVBPFMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(propan-2-yloxy)acetaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

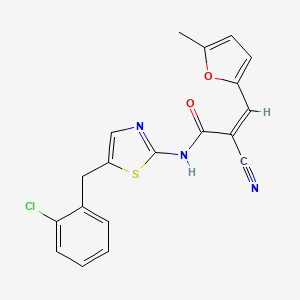
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)
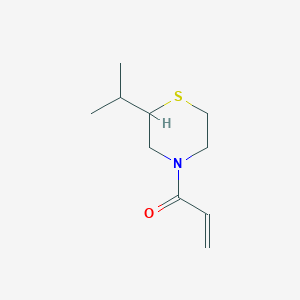
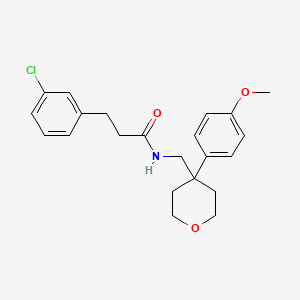
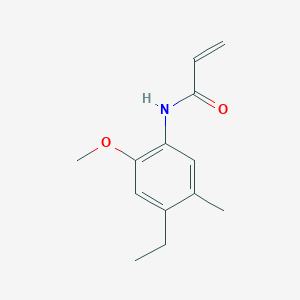

![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)
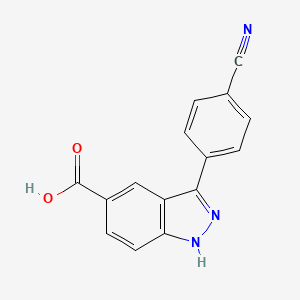
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
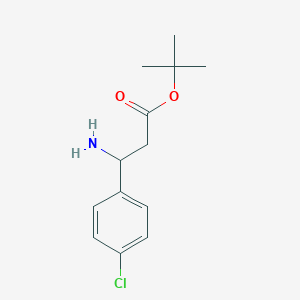
![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)
![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)
